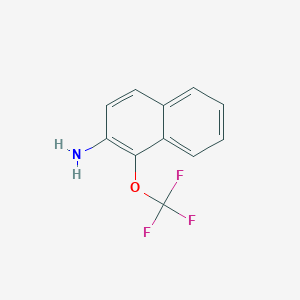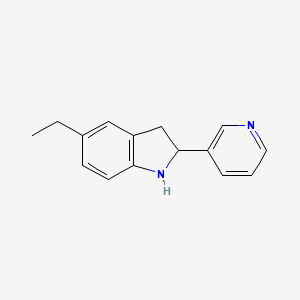
1,1'-(4-Hydroxynaphthalene-1,3-diyl)diethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(4-Hydroxynaphthalene-1,3-diyl)diethanone is a chemical compound characterized by the presence of a hydroxyl group attached to a naphthalene ring, with two ethanone groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-Hydroxynaphthalene-1,3-diyl)diethanone typically involves the reaction of 4-hydroxynaphthalene with ethanone derivatives under controlled conditions. One common method includes the use of Friedel-Crafts acylation, where 4-hydroxynaphthalene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(4-Hydroxynaphthalene-1,3-diyl)diethanone may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
1,1’-(4-Hydroxynaphthalene-1,3-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products
Oxidation: Formation of 4-naphthoquinone derivatives.
Reduction: Formation of 1,1’-(4-hydroxynaphthalene-1,3-diyl)diethanol.
Substitution: Formation of 4-alkoxynaphthalene or 4-acetoxynaphthalene derivatives.
Scientific Research Applications
1,1’-(4-Hydroxynaphthalene-1,3-diyl)diethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1’-(4-Hydroxynaphthalene-1,3-diyl)diethanone involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1’-(4-Methoxynaphthalene-1,3-diyl)diethanone: Similar structure but with a methoxy group instead of a hydroxyl group.
1,1’-(4-Aminonaphthalene-1,3-diyl)diethanone: Contains an amino group, leading to different chemical reactivity and biological activity.
Uniqueness
1,1’-(4-Hydroxynaphthalene-1,3-diyl)diethanone is unique due to its hydroxyl group, which imparts specific chemical reactivity and potential biological activities. The presence of the hydroxyl group allows for hydrogen bonding and participation in various chemical reactions, making it a versatile compound in scientific research.
Properties
CAS No. |
4711-62-0 |
|---|---|
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
1-(3-acetyl-4-hydroxynaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C14H12O3/c1-8(15)12-7-13(9(2)16)14(17)11-6-4-3-5-10(11)12/h3-7,17H,1-2H3 |
InChI Key |
LCSMZQPYTFSOJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C2=CC=CC=C21)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3-Dihydrospiro[indene-2,3'-piperidine] hydrochloride](/img/structure/B11881536.png)







![6-Bromoimidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B11881596.png)

![3,7,9-Trimethylbenzo[G]isoquinoline](/img/structure/B11881599.png)

